Maackiain

Descripción general

Descripción

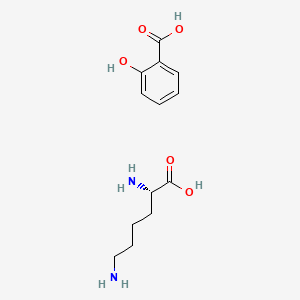

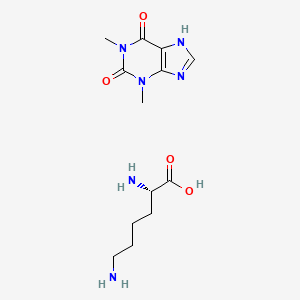

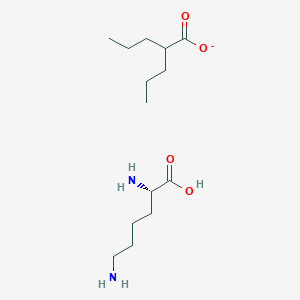

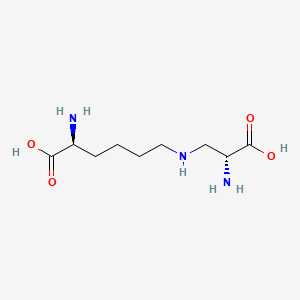

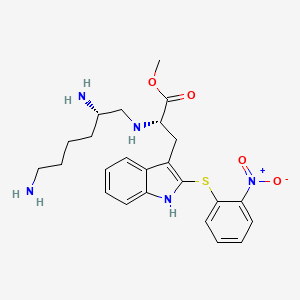

Maackiain is a natural compound isolated from the flowers of Maackia amurensis Rupr.et Maxim . It belongs to the chemical family of Phenols .

Synthesis Analysis

A study has developed a simultaneous, sensitive, and reproducible UPLC-MS/MS method to quantify this compound and its phase II metabolites . Another study reported a new method for the synthesis of (-)-maackiain that does not use HgCl2 .

Molecular Structure Analysis

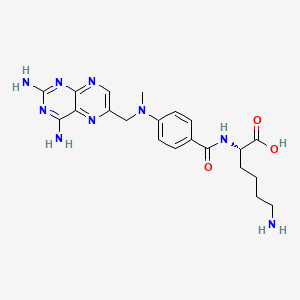

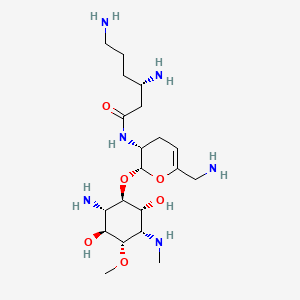

The molecular formula of this compound is C16H12O5 . Its molecular weight is 284.26 .

Chemical Reactions Analysis

A complex of isoflavonoids containing more than 78% isoflavone and pterocarpan glycosides was obtained from an alcoholic extract of the roots of the Amur maackia . This compound also showed significant effects in reducing dopaminergic neuron damage .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Tratamiento e Investigación del Cáncer

Maackiain: ha demostrado ser prometedor en la investigación del cáncer, particularmente en el tratamiento del cáncer de cuello uterino. Inhibe la proliferación, migración e invasión de líneas celulares de cáncer cervical humano al activar la vía AMPK/mTOR/autofagia . Esto sugiere su potencial como compuesto natural para la terapia contra el cáncer.

Efectos Farmacológicos

En farmacología, This compound es reconocido por sus propiedades neuroprotectoras, antialérgicas y antiinflamatorias . Estos efectos lo convierten en un candidato para desarrollar tratamientos para diversas enfermedades en las que la inflamación y las respuestas inmunitarias son fundamentales.

Agricultura

This compound: se está explorando su uso en agricultura, particularmente en la producción de flavonoides en cultivos de callos de Sophora flavescens . Sus actividades antifúngicas y antimicrobianas podrían ser beneficiosas para la protección de las plantas y el aumento del rendimiento de los cultivos.

Neuroprotección

La investigación ha indicado que This compound puede mejorar las patologías asociadas con la enfermedad de Parkinson al modular la vía PINK1/Parkin en modelos de la enfermedad . Esto destaca su posible papel en la investigación de enfermedades neurodegenerativas.

Medicina Tradicional

This compound: , derivado de Sophora flavescens, se utiliza en la medicina herbal tradicional para modular las respuestas inflamatorias . Su impacto en la activación del inflamasoma sugiere su uso como agente inmunoestimulante agudo.

Propiedades Antiinflamatorias

Los estudios han demostrado que This compound puede aumentar la producción de IL-1β al amplificar la activación del inflamasoma, lo cual es crucial en la respuesta del cuerpo a los patógenos y al daño celular . Esta propiedad es significativa para desarrollar nuevos fármacos antiinflamatorios.

Tratamiento de la Sepsis

This compound: ha demostrado propiedades protectoras contra la sepsis al inhibir la respuesta inflamatoria y el estrés oxidativo a través de la vía AMPK/Nrf2/HO-1 . Esto proporciona un enfoque terapéutico alternativo para la prevención de la sepsis.

Actividad Antioxidante

La capacidad del compuesto para activar vías como AMPK/Nrf2/HO-1 también apunta a sus capacidades antioxidantes . Esto es esencial para combatir el estrés oxidativo, que está implicado en muchas enfermedades crónicas.

Mecanismo De Acción

Maackiain: A Comprehensive Overview of Its Mechanism of Action

This compound, also known as (-)-Maackiain, is a natural compound with multiple biological activities. It has been isolated from various Chinese herbs, such as Sophora flavescens . This compound has been studied for its potential therapeutic effects in various diseases, including cancer .

Target of Action

This compound has been found to interact with several targets. It has been reported to inhibit the mammalian target of the rapamycin (mTOR) pathway . It also interacts with AMP-activated protein kinase (AMPK) and Protein kinase C delta type . These targets play crucial roles in cellular processes such as cell proliferation, apoptosis, and autophagy .

Mode of Action

This compound’s interaction with its targets leads to significant changes in cellular processes. For instance, it inhibits the mTOR pathway, thereby inducing autophagy in cervical cancer cells . The regulation of the mTOR/autophagy pathway by this compound relies on the activation of AMPK . Inhibition of AMPK reverses this compound’s anti-cervical cancer activity .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the mTOR pathway, leading to the induction of autophagy . It also modulates the AMPK/mTOR/autophagy pathway . Furthermore, it has been reported to inhibit the MAPK/Ras signaling pathway .

Result of Action

This compound has been shown to have significant molecular and cellular effects. It inhibits cell proliferation, migration, and invasion . It also promotes apoptosis . For instance, in cervical cancer cells, this compound enhances the pro-apoptotic effects of cisplatin . In triple-negative breast cancer (TNBC), it induces apoptosis with an increase of GADD45α and a decrease of miR-374a .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of phytoalexin, a class of compounds to which this compound belongs, can be modified by factors such as temperature, humidity, and water availability . Understanding these influences can help optimize the use of this compound for therapeutic purposes.

Safety and Hazards

Propiedades

IUPAC Name |

(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKSJTUUSUGIDC-ZBEGNZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904139 | |

| Record name | Maackiain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2035-15-6 | |

| Record name | (-)-Maackiain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maackiain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maackiain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAACKIAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF360D25IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.